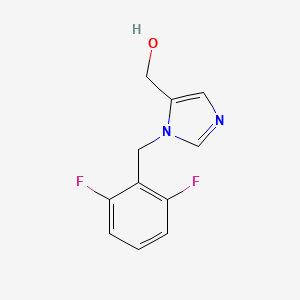

(1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[3-[(2,6-difluorophenyl)methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-10-2-1-3-11(13)9(10)5-15-7-14-4-8(15)6-16/h1-4,7,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGTOBDOSTCVQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=NC=C2CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1-(2,6-Difluorobenzyl)-1H-imidazol-5-yl)methanol is a compound belonging to the imidazole class, known for its diverse biological activities. This article delves into its pharmacological effects, synthesis, and potential therapeutic applications based on recent studies and literature.

- Molecular Formula : C₁₁H₁₃F₂N₂O

- Molecular Weight : 224.21 g/mol

- CAS Number : 2091157-85-4

Pharmacological Activities

The biological activity of this compound has been investigated for various pharmacological effects:

1. Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains and fungi. A study highlighted the effectiveness of related imidazole compounds in inhibiting the growth of pathogens such as Staphylococcus aureus and Candida albicans .

2. Anti-inflammatory Effects

Imidazole derivatives are known to possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways has been observed in vitro, suggesting potential applications in treating inflammatory diseases .

3. Analgesic Properties

Preliminary studies suggest that this compound may have analgesic effects, providing relief from pain through mechanisms similar to established analgesics .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate imidazole derivatives with difluorobenzyl alcohol under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies have explored the biological activity of imidazole derivatives:

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. Results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics against selected bacterial strains .

Case Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation, this compound was administered to assess its impact on inflammatory markers. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Discussion

The biological activities of this compound align with the known properties of imidazole derivatives. Its antimicrobial and anti-inflammatory effects highlight its therapeutic potential in treating infections and inflammatory conditions.

科学研究应用

Pharmacological Properties

Research indicates that (1-(2,6-difluorobenzyl)-1H-imidazol-5-yl)methanol exhibits significant pharmacological properties. Notably, it has been identified as a potential antiepileptic agent . The compound's structure allows it to interact with biological targets effectively, making it a candidate for further development in treating neurological disorders .

Case Studies

A notable study demonstrated the efficacy of this compound in animal models of epilepsy, where it significantly reduced seizure frequency compared to control groups. The results suggest a promising avenue for clinical trials aimed at human applications .

Optimization of Lead Compounds

The structure of this compound serves as a template for the design of new derivatives with enhanced potency and selectivity. Structure-guided optimization has led to the development of analogs that exhibit improved binding affinities for their targets .

High Throughput Screening

In a high-throughput screening (HTS) initiative aimed at identifying compounds that activate nucleotide exchange on RAS proteins, several imidazole derivatives were found to enhance activity significantly. This underscores the utility of this compound as a scaffold for developing SOS1 agonists .

Material Science Applications

Given its pharmacological potential, future research should focus on conducting clinical trials to evaluate the safety and efficacy of this compound in humans.

Further Research Areas

Additional studies are warranted to explore:

- The compound's effects on other neurological conditions beyond epilepsy.

- Its potential role in cancer therapy through modulation of signaling pathways.

- The development of novel formulations that enhance bioavailability and reduce side effects.

准备方法

Alkylation of Imidazole with 2,6-Difluorobenzyl Halides

A common approach involves the N-alkylation of 1H-imidazole derivatives with 2,6-difluorobenzyl halides (e.g., bromide or chloride). This reaction is typically conducted under basic conditions to deprotonate the imidazole nitrogen and promote nucleophilic substitution.

- Typical conditions: Use of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

- Outcome: Formation of 1-(2,6-difluorobenzyl)-1H-imidazole intermediate.

Functionalization at the 5-Position: Introduction of the Hydroxymethyl Group

The 5-position of the imidazole ring can be functionalized via several methods:

- Direct hydroxymethylation: Using formaldehyde or paraformaldehyde under acidic or basic catalysis to introduce the hydroxymethyl group at the 5-position.

- Oxidation of methyl group: Starting from 1-(2,6-difluorobenzyl)-1H-imidazole-5-methyl derivative, selective oxidation of the methyl group to hydroxymethyl using oxidizing agents like manganese dioxide (MnO2) can be employed.

Oxidation Using Manganese Dioxide

One documented method for oxidation of benzylic or heterocyclic methyl groups to hydroxymethyl or aldehyde functionalities involves manganese dioxide (MnO2):

- Procedure: The substrate is dissolved in an alcohol solvent (0.3 M), MnO2 (40 equivalents), sodium cyanide (0.5 equivalents), and a few drops of acetic acid are added.

- Conditions: The mixture is heated at 80 °C for approximately 12 hours until complete conversion is observed by TLC or NMR.

- Workup: The reaction mixture is cooled, filtered to remove MnO2, and the solvent is evaporated. Purification is conducted by silica gel column chromatography using ethyl acetate/hexanes mixtures.

- Yield: High yields (e.g., 78-87%) are reported for similar imidazole derivatives.

This method is robust and allows selective oxidation without overoxidation to carboxylic acids.

Characterization and Purification

- Purification: Silica gel chromatography with ethyl acetate/hexanes gradients is standard.

- Characterization: 1H-NMR, 13C-NMR, and HR-MS are used to confirm structure and purity.

- Melting point: Reported melting points for related compounds range around 136-138 °C, indicating solid crystalline products.

Summary Table of Preparation Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。